molecular formula C13H17NO2S B1621232 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione CAS No. 336185-28-5

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione

Cat. No. B1621232
CAS RN: 336185-28-5
M. Wt: 251.35 g/mol
InChI Key: XBGAAJXXBWSEBR-UHFFFAOYSA-N
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Description

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione, also known as DETIT, is a synthetic compound that has been studied for its potential therapeutic applications. DETIT belongs to the family of isoquinoline derivatives and has been shown to possess a variety of biological activities.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione is not fully understood. However, it has been suggested that 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione acts by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has been shown to protect against oxidative stress and reduce the production of ROS.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione in lab experiments is its low toxicity. Studies have shown that 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione is well-tolerated in animals and does not cause any significant side effects. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the study of 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione include the investigation of its potential use in the treatment of neurodegenerative diseases and cancer.

Scientific Research Applications

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6,7-diethoxy-3,4-dihydro-2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-3-15-11-7-9-5-6-14-13(17)10(9)8-12(11)16-4-2/h7-8H,3-6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGAAJXXBWSEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCNC2=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369986
Record name ST50825945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione

CAS RN

336185-28-5
Record name ST50825945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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